molecular formula C22H19Cl2N5O B5597006 N-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine

N-[(1-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine

Cat. No. B5597006
M. Wt: 440.3 g/mol
InChI Key: YYOIKJDQMGWVTK-LUOAPIJWSA-N
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Description

The compound of interest is a complex organic molecule that falls within the category of synthetic heterocycles, which are of significant interest in the field of organic chemistry due to their diverse applications in drug development, material science, and as intermediates in the synthesis of more complex chemical entities.

Synthesis Analysis

The synthesis of such complex molecules typically involves multi-step chemical reactions, starting from simpler precursors. While specific details on the synthesis of this exact compound were not directly available, similar compounds, such as those containing triazol, pyrrole, and dichlorobenzyl groups, are synthesized through cyclization reactions, the use of acyl chlorides, and substitution reactions under controlled conditions to ensure the desired structural configuration and functional groups are obtained (Repich et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyrrole and triazole, which contribute to the molecule's properties and reactivity. X-ray crystallography is a common method used to determine the precise arrangement of atoms within the molecule, revealing details such as bond lengths, angles, and conformational structures that influence its chemical behavior (Zhang et al., 2006).

Chemical Reactions and Properties

The presence of functional groups such as the methylene bridge and the triazol ring in the compound's structure suggests reactivity towards nucleophilic substitution reactions, cyclization, and the potential for forming coordination complexes with metals. These reactions can alter the molecule's properties, making it useful for further chemical modifications or enhancing its activity in specific applications.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are crucial for understanding the compound's behavior in different environments. These properties are influenced by the molecular structure, particularly the arrangement of rings and substituents, which affect intermolecular interactions. For example, molecules with a high degree of π-stacking and hydrogen bonding potential, as indicated by their aromatic systems and functional groups, tend to have distinct solid-state structures and solubility characteristics (Li et al., 2012).

properties

IUPAC Name

(E)-1-[1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-2,5-dimethylpyrrol-3-yl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2N5O/c1-15-9-18(11-27-28-13-25-26-14-28)16(2)29(15)20-5-7-21(8-6-20)30-12-17-3-4-19(23)10-22(17)24/h3-11,13-14H,12H2,1-2H3/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYOIKJDQMGWVTK-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)C=NN4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl)C)/C=N/N4C=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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